(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a phenyl group, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the tetrazole ring or the pyrazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other compounds featuring tetrazole, pyrazine, or piperidine rings.
Tetrazole Derivatives: Compounds like 5-(4-pyridyl)tetrazole.
Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine.
Piperidine Derivatives: Compounds like 4-(4-fluorophenyl)piperidine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17(13-2-1-3-14(10-13)24-12-20-21-22-24)23-8-4-15(5-9-23)26-16-11-18-6-7-19-16/h1-3,6-7,10-12,15H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQOODKPCHPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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